molecular formula C21H24N4O4 B2934117 N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894019-31-9

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2934117
CAS No.: 894019-31-9
M. Wt: 396.447
InChI Key: VLJFOBPMZZGYEL-UHFFFAOYSA-N
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Description

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthesized organic compound known for its distinctive structure that features a urea linkage, a phenyl ring, and a pyrrolidine moiety. This combination lends it interesting chemical and potential bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step process:

  • Preparation of Intermediate: Start with the reaction of 4-ethoxyaniline with a suitable reagent (like acyl chloride) to introduce the 4-ethoxyphenyl moiety.

  • Formation of Pyrrolidinone: React the intermediate with a pyrrolidinone derivative under appropriate conditions to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl urea.

  • Final Coupling: Couple this intermediate with a phenylurea compound under mild conditions to achieve the final product.

Industrial Production Methods

For industrial-scale production, optimization of each step to enhance yield and purity is crucial. This may involve:

  • Use of Catalysts: Catalysts to accelerate the reaction rate and improve selectivity.

  • Reactor Design: Utilizing advanced reactor designs for efficient heat and mass transfer.

  • Purification: Implementing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions:

  • Oxidation: Introduction of oxidative agents may lead to modification of the ethoxyphenyl ring.

  • Reduction: Reduction reactions can potentially open the pyrrolidinone ring, altering its structure significantly.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminium hydride in anhydrous solvents.

  • Substitution: Utilizing electrophiles like halogens or nitro groups under mild conditions.

Major Products

  • Oxidation: Formation of hydroxylated or ketone derivatives.

  • Reduction: Formation of amine derivatives or open-ring structures.

  • Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

In Chemistry

It serves as an intermediate in the synthesis of other complex organic molecules due to its stable urea linkage and phenyl rings.

In Biology

The compound's structural resemblance to bioactive molecules makes it a candidate for pharmacological studies, particularly in enzyme inhibition or as a receptor modulator.

In Medicine

Research may explore its potential as a therapeutic agent, especially due to its pyrrolidinone structure which is common in various drugs.

In Industry

It can be a precursor for materials with specific properties, such as polymers or resins used in advanced materials.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(1-(4-methoxyphenyl)pyrrolidin-3-yl)acetamide

  • N-(3-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)ethanamide

Uniqueness:

  • The ethoxyphenyl group imparts distinct electronic properties, potentially leading to unique biological activity.

  • The urea linkage is relatively stable, offering better pharmacokinetic properties.

Properties

IUPAC Name

N-[3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-3-29-19-9-7-18(8-10-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-5-15(11-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFOBPMZZGYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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